molecular formula C21H21N3O2S B2522643 2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 361477-69-2

2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2522643
CAS RN: 361477-69-2
M. Wt: 379.48
InChI Key: JFACSFJDCJDCMC-UHFFFAOYSA-N
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Description

The compound "2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives studied for their potential applications in fields such as flavoring substances and anticancer treatments. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on similar compounds.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves coupling reactions and may require the use of solvents such as toluene and methanol. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction and subsequent crystallization using a toluene and methanol mixture . This suggests that similar methods could potentially be applied to synthesize the compound , with adaptations to accommodate its unique structural features.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. For example, the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by single-crystal X-ray diffraction, which provided detailed information about the unit-cell parameters and the crystal's space group . This level of structural analysis is crucial for understanding the properties and potential reactivity of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions, often influenced by their molecular structure. The presence of functional groups such as methoxy, pyrazinyl, and thiophene may affect the compound's reactivity. For instance, the compound studied in FGE.411 is not intended for use in beverages due to the potential for phototransformation , indicating that the structural components of these molecules can dictate their stability under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely tied to their molecular structure. The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and behavior of these compounds. For example, in the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide, molecules are linked by N-H···O and C-H···O hydrogen bonds, forming a two-dimensional network . Additionally, the electronic properties, such as HOMO-LUMO analysis, can provide insights into the charge transfer within the molecule, which is relevant for applications in nonlinear optics .

Scientific Research Applications

Chloroacetamide Herbicides' Environmental Impact
Research on chloroacetamide derivatives, such as alachlor and metazachlor, has shown their use as selective herbicides to control annual grasses and broad-leaved weeds in various crops. These substances undergo oxidative metabolism and are assessed for safety in food and beverage applications, indicating a potential environmental and toxicological impact worth investigating for related compounds (Weisshaar & Böger, 1989).

Antioxidant Activity of Pyrazole-Acetamide Derivatives
Studies on pyrazole-acetamide derivatives have illustrated their potential in forming coordination complexes with Co(II) and Cu(II) ions, exhibiting significant antioxidant activities. These findings suggest that similar structures, including 2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, might also possess antioxidant properties, which could have implications for developing therapeutic agents (Chkirate et al., 2019).

Antimicrobial and Antifungal Properties
Research on novel thiazole derivatives incorporating the pyrazole moiety has shown that these compounds possess significant antibacterial and antifungal activities. This suggests that compounds with similar structures could be explored for their potential in treating microbial infections, highlighting an important area of pharmaceutical research (Saravanan et al., 2010).

Anticancer and Antiviral Potentials
The synthesis of 2-pyrazoline-substituted 4-thiazolidinones has demonstrated selective inhibition of leukemia cell lines and activity against the Tacaribe TRVL 11 573 virus strain. This indicates that related compounds, such as 2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, may have promising applications in anticancer and antiviral therapies (Havrylyuk et al., 2013).

Synthesis and Biological Evaluation of Novel Derivatives
The exploration of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity showcases the potential of such derivatives in medicinal chemistry. This research path could inform the development of new drugs based on the chemical structure of 2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide for treating inflammation-related disorders (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-4-3-5-16(10-14)24-21(18-12-27-13-19(18)23-24)22-20(25)11-15-6-8-17(26-2)9-7-15/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFACSFJDCJDCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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